1-Benzylpiperidin-4-on-Hydrochlorid

Übersicht

Beschreibung

1-Benzylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is typically found as a white crystalline solid and is soluble in water and some organic solvents. It is used in various fields, including medicinal chemistry and organic synthesis, due to its versatile chemical properties .

Wissenschaftliche Forschungsanwendungen

1-Benzylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of pesticides and other agrochemicals.

Wirkmechanismus

Target of Action

1-Benzylpiperidin-4-one hydrochloride is generally used as a building block in the synthesis of various medicinal compounds . .

Mode of Action

It is known to be used in the synthesis of various medicinal compounds

Biochemical Pathways

As a building block in the synthesis of various medicinal compounds

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability.

Vorbereitungsmethoden

1-Benzylpiperidin-4-one hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with methyl acrylate, followed by a series of reactions including 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation . Another method involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of potassium carbonate and N,N-dimethylformamide (DMF) at elevated temperatures . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

1-Benzylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-Benzylpiperidin-4-one hydrochloride can be compared with other similar compounds, such as:

4-Benzylpiperidine: This compound is also a monoamine releasing agent but has a different selectivity profile for neurotransmitters.

N-Benzyl-4-piperidone: Similar in structure, this compound is used in the synthesis of various medicinal compounds.

1-Benzyl-4-oxopiperidine: Another related compound used in organic synthesis.

1-Benzylpiperidin-4-one hydrochloride stands out due to its specific applications in medicinal chemistry and its role as a building block for complex pharmaceutical compounds.

Biologische Aktivität

1-Benzylpiperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

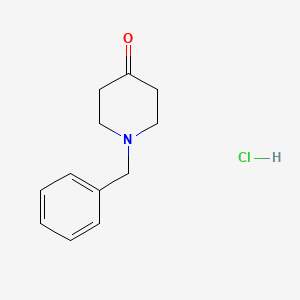

Chemical Structure and Properties

1-Benzylpiperidin-4-one hydrochloride has the molecular formula and a molecular weight of approximately 225.71 g/mol. The compound features a piperidine ring with a benzyl group at the nitrogen atom and a carbonyl group at the fourth position, which enhances its pharmacological properties. It exists as a white to off-white crystalline powder and is soluble in water and organic solvents.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.71 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and organic solvents |

The biological activity of 1-benzylpiperidin-4-one hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine receptors. Research indicates that compounds with similar piperidine structures often exhibit psychoactive properties, suggesting potential therapeutic applications in treating neurological disorders .

Additionally, studies have shown that related piperidine derivatives can act as agonists or antagonists at various receptors, including sigma receptors and muscarinic receptors, which are implicated in several neurological conditions .

Therapeutic Applications

1-Benzylpiperidin-4-one hydrochloride has been investigated for various therapeutic applications:

- Neurological Disorders : It has shown promise as a potential treatment for movement disorders such as Parkinson's disease due to its action on muscarinic receptors .

- Antiviral Activity : Research on related piperidine derivatives has revealed antiviral properties against influenza viruses and coronaviruses, indicating potential applications in treating viral infections .

- Cancer Treatment : Some benzoylpiperidine derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting that modifications of the piperidine structure could lead to effective anticancer agents .

Research Findings and Case Studies

Several studies have highlighted the biological activity of 1-benzylpiperidin-4-one hydrochloride and its derivatives:

- Antiviral Activity : A study reported that certain piperidine derivatives exhibited low micromolar activity against influenza A/H1N1. This finding prompted further exploration of their anti-CoV potential, especially relevant during the COVID-19 pandemic .

- Cancer Cell Inhibition : Research demonstrated that benzoylpiperidine derivatives showed significant inhibition of human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM. This indicates the potential for developing new anticancer therapies based on this scaffold .

- Sigma Receptor Interaction : Compounds related to 1-benzylpiperidin-4-one hydrochloride have been shown to exhibit varying affinities for sigma receptors, which play roles in pain modulation and neuroprotection. One derivative was identified as a potent sigma receptor agonist with implications for treating neuropathic pain .

Eigenschaften

IUPAC Name |

1-benzylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFLWJCPYGCLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622901 | |

| Record name | 1-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20821-52-7 | |

| Record name | N-Benzyl-4-piperidone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020821527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-4-PIPERIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVM47LY75M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.